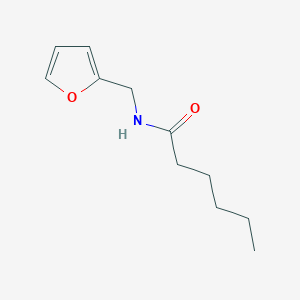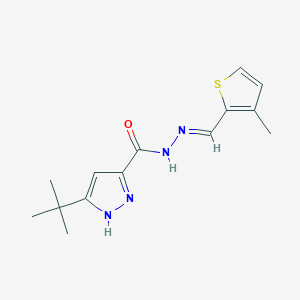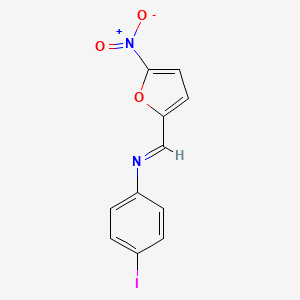
N-(2-furylmethyl)hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Furylmethyl)hexanamid ist eine organische Verbindung mit der Summenformel C11H17NO2. Sie zeichnet sich durch das Vorhandensein einer Hexanamidgruppe aus, die an eine 2-Furylmethylgruppe gebunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(2-Furylmethyl)hexanamid erfolgt in der Regel durch Reaktion von Hexanoylchlorid mit 2-Furylmethylamin. Die Reaktion wird in Gegenwart einer Base wie Triethylamin durchgeführt, um die während der Reaktion gebildete Salzsäure zu neutralisieren. Das Reaktionsgemisch wird üblicherweise mehrere Stunden bei Raumtemperatur gerührt, um eine vollständige Umwandlung der Reaktanten in das gewünschte Produkt zu gewährleisten.
Industrielle Produktionsmethoden
Die industrielle Produktion von N-(2-Furylmethyl)hexanamid kann ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Die Verwendung von kontinuierlichen Strömungsreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses steigern. Darüber hinaus werden Reinigungsverfahren wie Umkristallisation oder Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Reaktionstypen
N-(2-Furylmethyl)hexanamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Der Furylring kann oxidiert werden, um Furan-2-carbonsäurederivate zu bilden.
Reduktion: Die Amidgruppe kann reduziert werden, um das entsprechende Amin zu bilden.
Substitution: Die Wasserstoffatome am Furylring können durch verschiedene funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) verwendet.
Substitution: Elektrophile Substitutionsreaktionen können mit Reagenzien wie Brom (Br2) oder Salpetersäure (HNO3) durchgeführt werden.
Hauptprodukte, die gebildet werden
Oxidation: Furan-2-carbonsäurederivate.
Reduktion: 2-Furylmethylhexylamin.
Substitution: Verschiedene substituierte Furyl-Derivate, abhängig vom eingeführten Substituenten.
Wissenschaftliche Forschungsanwendungen
N-(2-Furylmethyl)hexanamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Medizin: Es werden Forschungen durchgeführt, um sein Potenzial als pharmazeutisches Zwischenprodukt zu untersuchen.
Industrie: Es wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N-(2-Furylmethyl)hexanamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. So wird seine antituberkuläre Aktivität auf die Hemmung der Glucosedehydrogenase zurückgeführt, einem Enzym, das für den Energiestoffwechsel von Mycobacterium tuberculosis essentiell ist . Die Verbindung bindet an das aktive Zentrum des Enzyms, wodurch seine Funktion gestört und das Bakterienwachstum gehemmt wird.
Wirkmechanismus
The mechanism of action of N-(2-furylmethyl)hexanamide involves its interaction with specific molecular targets. For instance, its antitubercular activity is attributed to the inhibition of glucose dehydrogenase, an enzyme essential for the energy metabolism of Mycobacterium tuberculosis . The compound binds to the active site of the enzyme, thereby disrupting its function and inhibiting bacterial growth.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-(2-Furylmethyl)-2-methoxybenzamid
- N-(2-Furylmethyl)-2-phenoxypropanamid
- N-(2-Furylmethyl)tetradecanamid
- N-(2-Furylmethyl)decanamid
Einzigartigkeit
N-(2-Furylmethyl)hexanamid ist einzigartig aufgrund seiner spezifischen Kombination einer Hexanamidgruppe mit einer 2-Furylmethylgruppe. Diese strukturelle Anordnung verleiht ihm besondere chemische und biologische Eigenschaften, was es zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen macht.
Eigenschaften
CAS-Nummer |
303092-26-4 |
|---|---|
Molekularformel |
C11H17NO2 |
Molekulargewicht |
195.26 g/mol |
IUPAC-Name |
N-(furan-2-ylmethyl)hexanamide |
InChI |
InChI=1S/C11H17NO2/c1-2-3-4-7-11(13)12-9-10-6-5-8-14-10/h5-6,8H,2-4,7,9H2,1H3,(H,12,13) |
InChI-Schlüssel |
VUUQSNGVSRGQSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)NCC1=CC=CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B11992065.png)

![4-bromo-N-(2,2,2-trichloro-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)benzamide](/img/structure/B11992092.png)
![N-(4-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B11992114.png)

![9-Bromo-5-(4-nitrophenyl)-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11992122.png)
![6-Amino-3-methyl-4-{2-[(4-methylbenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11992124.png)
![8-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-methyl-7-(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11992130.png)
![2-(4-Bromophenyl)-7,9-dichloro-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992131.png)


![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11992144.png)
